molecular formula C23H24N2O6 B2689485 Aloc-L-Dab(Fmoc)-OH CAS No. 460751-78-4

Aloc-L-Dab(Fmoc)-OH

Cat. No.: B2689485
CAS No.: 460751-78-4
M. Wt: 424.453
InChI Key: LYPHZILENMWURB-FQEVSTJZSA-N
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Description

Aloc-L-Dab(Fmoc)-OH (CAS: 204316-32-5) is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure features two orthogonal protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the allyloxycarbonyl (Aloc) group on the side-chain amino group of L-2,4-diaminobutyric acid (Dab). The molecular formula is C₂₃H₂₄N₂O₆, with a molecular weight of 424.45 g/mol. The Fmoc group is base-labile (removed by piperidine), while the Aloc group is acid-stable but cleavable via palladium-catalyzed allyl transfer, enabling sequential deprotection strategies .

Properties

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-2-13-30-23(29)25-20(21(26)27)11-12-24-22(28)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPHZILENMWURB-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aloc-L-Dab(Fmoc)-OH typically involves the protection of the amino groups of L-2,4-diaminobutyric acid. The Aloc group is introduced using allyl chloroformate in the presence of a base such as triethylamine. The Fmoc group is introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Aloc-L-Dab(Fmoc)-OH can undergo oxidation reactions, particularly at the allyl group.

    Reduction: The compound can be reduced to remove the protecting groups under specific conditions.

    Substitution: The amino groups can participate in substitution reactions to form peptide bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or ozone can be used.

    Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is commonly used to remove the Aloc group.

    Substitution: Coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide bond formation.

Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.

Scientific Research Applications

Chemistry: Aloc-L-Dab(Fmoc)-OH is used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of amino groups, facilitating the formation of complex peptide sequences.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It helps in the synthesis of peptides that mimic natural proteins.

Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs. These drugs can target specific proteins and pathways in the body, offering potential treatments for various diseases.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the development of diagnostic tools and assays.

Mechanism of Action

The mechanism of action of Aloc-L-Dab(Fmoc)-OH involves the selective protection and deprotection of amino groups. The Aloc group can be removed under mild conditions using palladium catalysts, while the Fmoc group can be removed using bases like piperidine. This allows for the stepwise synthesis of peptides with precise sequences.

Molecular Targets and Pathways: The molecular targets of peptides synthesized using this compound include enzymes, receptors, and other proteins. These peptides can modulate biological pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Fmoc-Based Protection

Fmoc is widely used in SPPS due to its UV-detectability (λmax = 289–301 nm) and base-labile cleavage . For example:

  • Fmoc-Gly-OH : Used as a model compound for Fmoc quantification, with ε = 5800–8021 dm³·mol⁻¹·cm⁻¹ at 289–301 nm .
  • Fmoc-Cys(Trt)-OH : Trityl (Trt) protects the thiol group but increases racemization (10.9–26.6%) under microwave-assisted SPPS .

Side-Chain Protection

Compound Side-Chain Group Protection Cleavage Conditions Stability During Fmoc Deprotection
This compound -NH₂ Aloc Pd(0)/scavenger Stable to piperidine
Fmoc-His(Trt)-OH Imidazole Trt 1–2% TFA Stable to piperidine
Fmoc-Trp(Thp)-OH Indole Thp 10% TFA in CH₂Cl₂/H₂O Partially labile to mild acid
  • Aloc vs. Trt/Thp : Aloc provides orthogonal deprotection under neutral conditions, avoiding harsh acids required for Trt/Thp removal .

Deprotection Efficiency and Racemization

  • Fmoc-Cys(MBom)-OH : Exhibits low racemization (0.8–1.3%) due to the electron-donating MBom group stabilizing the thiol .
  • Fmoc-Trp(Boc)-OH : Boc deprotection requires stronger TFA (60%) than Thp, leading to incomplete cleavage and side reactions .
  • This compound : The Aloc group’s stability under basic conditions minimizes side-chain interference during Fmoc removal, though Pd-mediated cleavage may require optimization .

Analytical Characterization

  • UV-Vis Spectroscopy : Fmoc quantification uses ε values (e.g., 6089 dm³·mol⁻¹·cm⁻¹ at 289 nm for Fmoc-Gly-OH) . This compound’s ε is expected to differ slightly due to structural variations.
  • HPLC : Used to assess enantiomeric purity (e.g., Fmoc-Leu-OH has <1% D-isomer ).

Biological Activity

Aloc-L-Dab(Fmoc)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-allyloxycarbonyl-L-2,4-diaminobutyric acid, is a compound that has gained attention in the field of peptide synthesis and biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both Fmoc (9-Fluorenylmethyloxycarbonyl) and Alloc (Allyloxycarbonyl) protecting groups. These groups are essential for the stability and reactivity of the compound during peptide synthesis. The chemical structure can be summarized as follows:

  • Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-allyloxycarbonyl-L-2,4-diaminobutyric acid
  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 342.35 g/mol

Synthesis Methods

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The incorporation of Fmoc and Alloc groups allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures. The following table summarizes key steps in the synthesis:

StepDescription
1Loading of Fmoc-Dab(Alloc)-OH onto resin
2Coupling with other amino acids using standard Fmoc protocols
3Deprotection of Fmoc group using piperidine
4Deprotection of Alloc group using palladium catalysts

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of drug delivery and therapeutic applications. Its structural features contribute to enhanced cellular uptake and bioactivity.

Antibacterial Activity

In a study examining the antibacterial properties of chimeric peptides synthesized using this compound, it was found that the presence of L-Dab residues significantly enhanced antibacterial activity against Gram-negative bacteria. Specifically, peptides incorporating L-Dab showed improved binding affinity and membrane disruption capabilities compared to their non-Dab counterparts .

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that peptides containing this compound can effectively deliver chemotherapeutic agents such as methotrexate (MTX) into resistant cancer cells. In vitro studies revealed that these conjugates exhibited a higher cytotoxic effect than free MTX, particularly in drug-resistant cell lines such as MDA-MB-231 . The following table outlines key findings from cytotoxicity assays:

CompoundEC50 (µM)Cell LineEffectiveness
Free Methotrexate1.0MDA-MB-231Standard
Peptide-MTX Conjugate0.05MDA-MB-23120x more effective

Case Study 1: Peptide-MTX Conjugates

A recent study explored the use of this compound in the design of peptide-MTX conjugates aimed at overcoming drug resistance in breast cancer cells. The results indicated that these conjugates not only improved cellular uptake but also enhanced cytotoxicity against resistant cell lines, suggesting a promising approach for targeted cancer therapy .

Case Study 2: Antibacterial Peptides

Another investigation focused on synthesizing cyclic peptides using this compound to evaluate their antibacterial properties. The study showed that cyclic peptides exhibited significantly higher antibacterial activity compared to linear counterparts, attributed to their unique conformational stability and membrane interaction mechanisms .

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